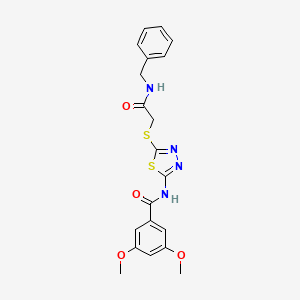

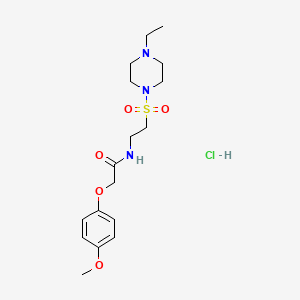

![molecular formula C13H16N2OS2 B2394306 N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide CAS No. 899983-12-1](/img/structure/B2394306.png)

N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” is a chemical compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be monitored by thin layer chromatography (TLC) . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed based on its melting point, IR, 1H, 13C NMR, and mass spectral data .Mechanism of Action

Target of Action

N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide, also known as N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, these compounds have also demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the DprE1 enzyme, disrupting the cell wall biosynthesis of M. tuberculosis . This results in the inhibition of the growth of the bacteria. In the case of anti-inflammatory activity, the compound inhibits COX enzymes, which play a key role in the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. By inhibiting DprE1, it disrupts the cell wall biosynthesis pathway in M. tuberculosis . This leads to the inhibition of bacterial growth. By inhibiting COX enzymes, it affects the arachidonic acid pathway, reducing the production of prostaglandins that mediate inflammation .

Result of Action

The inhibition of DprE1 by the compound results in the disruption of cell wall biosynthesis in M. tuberculosis, leading to the inhibition of bacterial growth . The inhibition of COX enzymes results in reduced production of prostaglandins, leading to a decrease in inflammation .

Advantages and Limitations for Lab Experiments

One advantage of N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide is that it has been extensively studied for its potential use in scientific research, and its mechanism of action is relatively well understood. This makes it a promising candidate for further research and development. However, one limitation of this compound is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established. Further research is needed to determine the optimal dosage and administration of this compound, as well as its potential side effects.

Future Directions

There are many potential future directions for research involving N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide. One area of research could focus on the development of this compound-based therapies for cancer and other diseases. Another area of research could focus on the optimization of the synthesis method for this compound, in order to make it more cost-effective and scalable. Additionally, further research is needed to determine the optimal dosage and administration of this compound, as well as its potential side effects. Finally, research could focus on the development of novel derivatives of this compound with improved efficacy and safety profiles.

Synthesis Methods

N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide can be synthesized using a multistep process involving the reaction of 2-aminothiophenol with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to an amine, and then acylation of the amine with pentanoic acid chloride. The final product is purified using column chromatography.

Scientific Research Applications

N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide has been studied for its potential use in a variety of scientific research areas, including cancer research, inflammation research, and neurological research. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Inflammation research has shown that this compound has anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. In neurological research, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS2/c1-3-4-8-11(16)14-13-15-12-9(17-2)6-5-7-10(12)18-13/h5-7H,3-4,8H2,1-2H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYKJMLRMCIQRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(S1)C=CC=C2SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2394228.png)

![1-[(1-Methyltriazole-4-carbonyl)amino]-3-prop-2-enylthiourea](/img/structure/B2394234.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2394236.png)

![4-chloro-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2394241.png)